N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
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Overview
Description
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that features a benzooxazole core with bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves multiple stepsThe final step involves the coupling of the benzooxazole derivative with 3-methyl-benzamide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the bromine and chlorine substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzooxazole oxides, while substitution reactions can introduce various functional groups at the halogenated positions .
Scientific Research Applications
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-5-bromo-2-chlorobenzamide
- 2-(5-Bromo-2-chloro-phenyl)-benzooxazole
Uniqueness
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H14BrClN2O2 |
---|---|
Molecular Weight |
441.7g/mol |
IUPAC Name |
N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C21H14BrClN2O2/c1-12-3-2-4-13(9-12)20(26)24-15-6-8-19-18(11-15)25-21(27-19)16-10-14(22)5-7-17(16)23/h2-11H,1H3,(H,24,26) |
InChI Key |
WTZHSXFSKRXBFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl |
Origin of Product |
United States |
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